Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring. This compound is notable for its unique structure, which includes both aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate can be synthesized using the Michaelis-Becker reaction. This method involves the reaction of a phosphonate ester with an appropriate oxazole derivative under mild conditions. The reaction typically requires non-corrosive and moisture-insensitive reagents, making it advantageous over other methods such as the acid chloride route .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic and heterocyclic rings allow for various substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate
- Dimethyl [2-(diphenylmethyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-yl]phosphonate
Uniqueness
Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of a phosphonate group with an oxazole ring and a diphenylmethyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H21N2O4P |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-benzhydryl-4-dimethoxyphosphoryl-N-methyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H21N2O4P/c1-20-18-19(26(22,23-2)24-3)21-17(25-18)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,1-3H3 |
InChI Key |
YKIOPDJZKZSKFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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